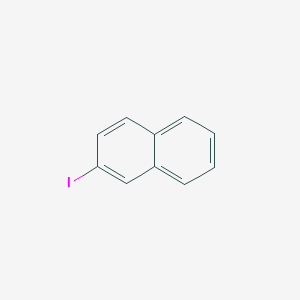

2-Iodonaphthalene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNLBIWVMVNNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210107 | |

| Record name | beta-Iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-55-5 | |

| Record name | 2-Iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Iodonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Iodonaphthalene (CAS No: 612-55-5). The document is intended for use by researchers, scientists, and professionals in drug development and organic synthesis. It consolidates key quantitative data into structured tables, outlines general experimental methodologies for property determination, and presents logical workflows for characterization.

Chemical Identity and Structure

This compound is an aryl halide and a derivative of naphthalene where an iodine atom is substituted at the second position.[1] Its chemical identity is established by several key identifiers.

Caption: Key Identifiers for this compound.

Tabulated Physical Properties

The following tables summarize the key physical and chemical properties of this compound based on available data.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to yellowish or off-white to pink solid/chunks. | [1][2] |

| Odor | Has a special, strong odor. | [1] |

| Molecular Formula | C₁₀H₇I | [1][3][4][5] |

| Molecular Weight | 254.07 g/mol | [3][5][6] |

| Exact Mass | 253.959 g/mol | [3][6] |

| Density | 1.744 g/cm³ (some sources note this as an estimate) | [1][3] |

| LogP | 3.44440 | [7] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1] |

Table 2: Thermal Properties

| Property | Value | Reference(s) |

| Melting Point | 52-56 °C | [1][3][4] |

| Boiling Point | 307.5 °C at 760 mmHg | [7][3] |

| 320 °C (rough estimate) | [1] | |

| Flash Point | 138.4 °C | [3] |

Table 3: Optical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Refractive Index | 1.712 | [7] |

| 1.7010 (estimate) | [1][8] | |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, and MS data are available. | [6][9] |

Table 4: Solubility

| Solvent | Solubility | Reference(s) |

| Water | Low solubility | [1] |

| Organic Solvents | Soluble in ether and benzene. | [1] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for the characterization of this compound are not provided in the cited literature, this section outlines the standard laboratory methodologies generally employed for determining the key physical properties listed above.

3.1 Melting Point Determination The melting point of a solid crystalline compound like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a thin capillary tube, which is then placed in a heated block. The temperature is slowly increased, and the range from which the sample first begins to melt to when it becomes completely liquid is recorded as the melting point.

3.2 Boiling Point Determination The boiling point is determined by distillation. The compound is heated in a flask equipped with a condenser. A thermometer is placed so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid at a specific atmospheric pressure.

3.3 Density Measurement The density of a solid can be determined using a pycnometer or by the displacement method. In the displacement method, a known mass of the solid is submerged in a liquid of known density in which it is insoluble, and the volume of the displaced liquid is measured.

3.4 Spectroscopic Analysis Spectroscopic characterization is fundamental to confirming the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps in determining the molecular weight and elemental composition.

The following diagram illustrates a general workflow for the physical characterization of a chemical sample like this compound.

References

- 1. This compound [chembk.com]

- 2. This compound | 612-55-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Naphthalene, 2-iodo- [webbook.nist.gov]

- 6. This compound | C10H7I | CID 136412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound CAS#: 612-55-5 [m.chemicalbook.com]

- 9. This compound(612-55-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Iodonaphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-iodonaphthalene, a valuable building block in organic synthesis, particularly relevant in the development of novel pharmaceutical compounds. This document details two primary methodologies: the regioselective direct iodination of naphthalene and the more established Sandmeyer reaction commencing from 2-aminonaphthalene. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse functionalities onto the naphthalene scaffold. The selective synthesis of the 2-isomer is often crucial for the desired biological activity or material properties of the final product. This guide explores the two most prominent methods for its preparation, highlighting the advantages and challenges associated with each approach.

Synthetic Methodologies

Two principal synthetic pathways for the preparation of this compound are discussed herein:

-

Direct Iodination of Naphthalene: This approach involves the direct electrophilic substitution of an iodine atom onto the naphthalene ring. While kinetically favoring the 1-position, specific catalytic systems can be employed to achieve regioselectivity for the 2-position.

-

Sandmeyer Reaction of 2-Aminonaphthalene: This classic and reliable method involves the diazotization of 2-aminonaphthalene to form a diazonium salt, which is subsequently displaced by an iodide ion.

The logical workflow for selecting a synthetic route is outlined below:

Caption: Logical workflow for the synthesis of this compound.

Direct Iodination of Naphthalene with Zeolite Catalyst

Direct iodination of naphthalene typically yields 1-iodonaphthalene as the major product due to the higher electron density at the alpha-position. However, the use of shape-selective catalysts, such as certain zeolites, can favor the formation of the thermodynamically more stable this compound isomer. This method offers the advantage of a more atom-economical process starting directly from naphthalene.

Experimental Protocol

This protocol is based on the principles described in patent literature for the regioselective iodination of naphthalene.[1]

Materials:

-

Naphthalene

-

Iodine (I₂)

-

Zeolite catalyst (e.g., potassium-exchanged Y-faujasite)

-

Oxygen (or air)

-

Inert solvent (e.g., a high-boiling alkane)

Procedure:

-

A mixture of naphthalene, iodine, and the zeolite catalyst is prepared in a suitable high-boiling inert solvent in a pressure reactor.

-

The reactor is sealed and pressurized with oxygen or air.

-

The reaction mixture is heated to a temperature range of 200-350°C with vigorous stirring.

-

The reaction is maintained at this temperature for a specified period, with the progress monitored by techniques such as GC-MS.

-

After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to isolate this compound.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the direct iodination of naphthalene, favoring the 2-isomer. It is important to note that yields and isomer ratios are highly dependent on the specific zeolite, reaction temperature, and pressure.[1][2]

| Parameter | Value |

| Reactants | |

| Naphthalene | 1.0 eq |

| Iodine (I₂) | 0.5 - 1.5 eq |

| Zeolite Catalyst | 10-50% by weight of naphthalene |

| Oxygen Pressure | 1 - 10 atm |

| Reaction Conditions | |

| Temperature | 280 - 310 °C |

| Reaction Time | 4 - 6 hours |

| Product Yield & Selectivity | |

| Yield of this compound | 3.7 - 8.1% |

| 2-Isomer / 1-Isomer Ratio | > 5:1 |

Reaction Pathway

Caption: Direct iodination of naphthalene to this compound.

Sandmeyer Reaction of 2-Aminonaphthalene

The Sandmeyer reaction provides a robust and high-yielding route to this compound. This two-step process begins with the diazotization of 2-aminonaphthalene, followed by the displacement of the diazonium group with iodide. This method is generally preferred for its high regioselectivity and predictability.

Experimental Protocol

This protocol is a comprehensive procedure compiled from established methods for diazotization and Sandmeyer reactions.[3][4][5][6][7][8][9][10]

Step 1: Diazotization of 2-Aminonaphthalene

Materials:

-

2-Aminonaphthalene (2-naphthylamine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminonaphthalene (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride will form.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water.

-

Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension. The rate of addition should be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.

-

After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C.

-

The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates completion).

Step 2: Conversion of the Diazonium Salt to this compound

Materials:

-

2-Naphthalenediazonium chloride solution (from Step 1)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a separate beaker, dissolve potassium iodide (1.2 eq.) in a minimum amount of cold water.

-

Slowly and carefully add the cold potassium iodide solution to the 2-naphthalenediazonium chloride solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for approximately 30 minutes to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel (eluting with hexane) or by recrystallization from ethanol to afford pure this compound.

Quantitative Data

The following table provides representative quantitative data for the Sandmeyer reaction of 2-aminonaphthalene.

| Parameter | Value |

| Reactants | |

| 2-Aminonaphthalene | 1.0 eq |

| Concentrated HCl | 3.0 eq |

| Sodium Nitrite (NaNO₂) | 1.05 eq |

| Potassium Iodide (KI) | 1.2 eq |

| Reaction Conditions | |

| Diazotization Temperature | 0 - 5 °C |

| Iodination Temperature | Room Temperature to 50 °C |

| Product Yield | |

| Yield of this compound | 75 - 85% |

Reaction Pathway

Caption: Sandmeyer reaction for the synthesis of this compound.

Conclusion

Both direct iodination and the Sandmeyer reaction present viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for byproducts.

-

The direct iodination route using a zeolite catalyst is an attractive option from an atom economy perspective but may require significant optimization of reaction conditions to achieve high selectivity and yield for the 2-isomer.

-

The Sandmeyer reaction is a more traditional and highly reliable method that consistently provides good to excellent yields of this compound with high regioselectivity. While it involves a two-step process starting from 2-aminonaphthalene, the well-established nature of the reaction makes it a more straightforward choice for many laboratory and process development applications.

This guide provides the necessary detailed protocols and data to enable researchers and professionals in drug development to effectively synthesize this compound for their research and development needs.

References

- 1. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]

- 2. WO1989008631A1 - Liquid-phase process for the oxyiodination of naphthalene - Google Patents [patents.google.com]

- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 4. Diazotisation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to the Electrophilic Iodination of Naphthalene for the Synthesis of 2-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 2-iodonaphthalene, a valuable intermediate in the preparation of pharmaceuticals and advanced materials, presents a unique challenge in electrophilic aromatic substitution. While direct iodination of naphthalene kinetically favors the 1-isomer, strategic methodologies have been developed to yield the thermodynamically more stable this compound. This technical guide provides a comprehensive overview of the primary synthetic routes, including direct iodination under thermodynamic control using zeolite catalysts and the Sandmeyer reaction of 2-aminonaphthalene. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the necessary knowledge for the successful synthesis of this compound.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, undergoes electrophilic substitution reactions, leading to the formation of various substituted derivatives. The inherent electronic properties of the naphthalene ring system dictate that the α-position (C1) is kinetically favored for electrophilic attack due to the greater stability of the resulting carbocation intermediate. Consequently, direct iodination of naphthalene typically yields 1-iodonaphthalene as the major product.

However, the 2-substituted isomer, this compound, is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its synthesis, therefore, requires methodologies that can overcome the kinetic preference for the 1-position and selectively produce the 2-iodo isomer. This guide explores the key strategies for achieving this synthetic goal, focusing on the principles of kinetic versus thermodynamic control and the application of specific synthetic methods.

Regioselectivity in the Iodination of Naphthalene: Kinetic vs. Thermodynamic Control

The regioselectivity of the electrophilic iodination of naphthalene is a classic example of kinetic versus thermodynamic product distribution.

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest is the major product. The attack of the electrophile at the α-position (C1) of naphthalene leads to a more stable carbocation intermediate (arenium ion) compared to the attack at the β-position (C2). This is because the positive charge in the α-intermediate can be delocalized over two aromatic rings without disrupting the benzenoid character of the second ring in all resonance structures. This lower activation energy for the formation of the α-intermediate results in the preferential formation of 1-iodonaphthalene.

-

Thermodynamic Control: At higher temperatures and with prolonged reaction times, the reaction can reach equilibrium, leading to the formation of the most stable product, which is the thermodynamically favored product. This compound is sterically less hindered and therefore thermodynamically more stable than 1-iodonaphthalene. Under conditions that allow for the reversal of the initial iodination (protodeiodination), the initially formed 1-iodonaphthalene can isomerize to the more stable this compound.

Logical Relationship: Kinetic vs. Thermodynamic Control

Caption: Kinetic vs. Thermodynamic pathways in naphthalene iodination.

Synthetic Methodologies for this compound

Several synthetic strategies have been developed to favor the formation of this compound. The most prominent methods are detailed below.

Zeolite-Catalyzed Direct Iodination

Direct iodination of naphthalene can be directed to the 2-position by employing shape-selective catalysts such as zeolites. Zeolites are microporous aluminosilicates with a well-defined pore structure that can influence the regioselectivity of a reaction based on the size and shape of the reactants, transition states, and products.

In the case of naphthalene iodination, the transition state leading to the formation of the less bulky this compound can be preferentially accommodated within the zeolite pores, thus favoring its formation. A patented process describes the liquid-phase oxyiodination of naphthalene over a zeolite catalyst to selectively produce this compound.[1]

Experimental Protocol (Conceptual, based on patent literature)

A detailed experimental protocol for laboratory-scale synthesis is not explicitly provided in the patent literature. However, a general procedure can be conceptualized as follows:

-

Catalyst Preparation: A suitable zeolite (e.g., Zeolite X or Y) is ion-exchanged with alkali metal cations such as potassium, rubidium, or cesium.[1]

-

Reaction Setup: A mixture of naphthalene and a source of iodine (e.g., elemental iodine) is prepared in a suitable solvent.

-

Reaction Execution: The naphthalene-iodine mixture is brought into contact with the prepared zeolite catalyst in the presence of an oxidizing agent (e.g., molecular oxygen) at an elevated temperature. The reaction is allowed to proceed for a sufficient time to allow for thermodynamic equilibration.

-

Work-up and Purification: The catalyst is removed by filtration. The reaction mixture is then worked up to remove unreacted starting materials and byproducts. The crude product is purified, for example, by crystallization or chromatography, to yield this compound.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Catalyst | K-exchanged Zeolite Y | [1] |

| Reactants | Naphthalene, Iodine, Oxygen | [1] |

| Temperature | 150-250 °C | [1] |

| Pressure | Autogenous | [1] |

| Selectivity for this compound | >50% | [1] |

Note: The provided data is based on patent literature and may require optimization for laboratory-scale synthesis.

Sandmeyer Reaction of 2-Aminonaphthalene

The Sandmeyer reaction is a robust and widely used method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate. This method provides a reliable route to this compound starting from the readily available 2-aminonaphthalene (also known as 2-naphthylamine). The reaction proceeds in two main steps: diazotization of the amine followed by the introduction of iodine.

Reaction Scheme

Naphthalene-2-amine → Naphthalene-2-diazonium salt → this compound

Experimental Workflow: Sandmeyer Reaction

Caption: Step-by-step workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

-

Diazotization of 2-Aminonaphthalene:

-

In a flask equipped with a magnetic stirrer, dissolve 2-aminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.1-1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Aminonaphthalene | General Procedure |

| Reagents | NaNO₂, HCl, KI | General Procedure |

| Diazotization Temperature | 0-5 °C | General Procedure |

| Iodination Temperature | Room Temperature to 60 °C | General Procedure |

| Typical Yield | 70-85% | Estimated from similar reactions |

Reaction Mechanism: Electrophilic Aromatic Substitution and Sandmeyer Reaction

Electrophilic Iodination Mechanism

The direct iodination of naphthalene follows the general mechanism of electrophilic aromatic substitution:

-

Generation of the Electrophile: A potent electrophilic iodine species (I⁺) is generated from molecular iodine using an oxidizing agent or a Lewis acid.

-

Formation of the σ-complex (Arenium ion): The π-electrons of the naphthalene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. As discussed, the formation of the α-substituted intermediate is kinetically favored.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the naphthalene ring and yielding the iodonaphthalene product.

Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a radical mechanism:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.

-

Halogen Transfer: The aryl radical abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the aryl halide product.

Reaction Mechanism: Sandmeyer Reaction

Caption: The radical mechanism of the Sandmeyer reaction for the synthesis of this compound.

Conclusion

The synthesis of this compound requires a departure from the kinetically controlled direct iodination of naphthalene. By understanding the principles of thermodynamic control and employing specific synthetic methodologies, researchers can selectively obtain the desired 2-isomer. The use of shape-selective zeolite catalysts offers a direct route, although detailed laboratory protocols require further development. The Sandmeyer reaction of 2-aminonaphthalene provides a more established and reliable method, with well-defined reaction steps and good potential yields. This guide provides the foundational knowledge and practical details necessary for the successful synthesis of this compound, a key building block for advancements in medicinal chemistry and materials science.

References

Spectroscopic Profile of 2-Iodonaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodonaphthalene (C₁₀H₇I), a key intermediate in organic synthesis and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in drug development and related fields in the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 | d | 1H | H-1 |

| 7.81 - 7.78 | m | 1H | Aromatic H |

| 7.73 - 7.71 | m | 2H | Aromatic H |

| 7.58 | d | 1H | Aromatic H |

| 7.51 - 7.46 | m | 2H | Aromatic H |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 136.8 | C-Ar |

| 135.1 | C-Ar |

| 134.5 | C-Ar |

| 132.2 | C-Ar |

| 129.6 | C-Ar |

| 128.0 | C-Ar |

| 126.9 | C-Ar |

| 126.8 | C-Ar |

| 126.6 | C-Ar |

| 91.6 | C-I |

Solvent: CDCl₃, Frequency: 101 MHz[2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorptions for a substituted aromatic system.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~880 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |

| Below 700 | Medium to Strong | C-I Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 254 | High | [M]⁺ (Molecular Ion) |

| 127 | High | [M-I]⁺ (Naphthalenyl Cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[3]

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[3] Ensure complete dissolution, using a vortex mixer if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of this compound.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 100-200 mg of dry KBr powder in an agate mortar to a fine consistency.[4]

-

Add 1-2 mg of this compound to the KBr powder and mix thoroughly by grinding until a homogeneous mixture is obtained.[4]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

-

-

Background Spectrum: Place the KBr pellet holder (empty or with a pure KBr pellet) in the sample compartment of the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet containing the this compound sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum and assign them to the corresponding molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Impact (EI) ion source

Procedure:

-

Sample Introduction: Introduce a small amount of the this compound sample into the ion source of the mass spectrometer. For volatile solids, a direct insertion probe is often used. The sample is vaporized by heating in the high vacuum of the instrument.

-

Ionization (Electron Impact): The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6]

-

Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the major fragment ions to deduce the structure and bonding of the molecule. For this compound, the loss of the iodine radical is a prominent fragmentation pathway.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Iodonaphthalene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Iodonaphthalene, a key intermediate in organic synthesis. While quantitative solubility data in common organic solvents is not extensively available in public literature, this document outlines the qualitative solubility profile based on existing sources and furnishes detailed experimental protocols for the precise quantitative determination of its solubility. A thorough understanding of solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and chemical industries.

Qualitative Solubility Profile of this compound

Based on available chemical literature, this compound, a solid at room temperature, exhibits low solubility in water but is soluble in a range of common organic solvents.[1][2] The general principle of "like dissolves like" suggests that its large, nonpolar naphthalene core structure lends itself to dissolution in nonpolar and moderately polar organic solvents.

For ease of reference, the qualitative solubility information has been compiled in the table below. It is important to note that terms such as "soluble" and "very easily soluble" are qualitative and that quantitative determination is necessary for precise applications.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Ethers | Diethyl Ether | Very easily soluble[3], Soluble[1][2] |

| Alcohols | Ethanol | Very easily soluble[3] |

| Carboxylic Acids | Acetic Acid | Very easily soluble[3] |

| Aromatic Hydrocarbons | Benzene | Soluble[1][2] |

| Aqueous | Water | Low solubility[1][2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental methodologies must be employed. The most common and reliable method is the shake-flask technique, followed by a suitable analytical method to determine the concentration of the solute in the saturated solution.[4]

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Objective: To prepare a saturated solution of this compound in a specific solvent at a constant temperature and determine its concentration.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.[4]

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.[4] Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical technique as described below.

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of this compound and the solvent used.

Principle: This method involves the evaporation of the solvent from a known volume of the saturated solution and weighing the remaining solid solute.

Procedure:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood at a temperature that does not cause decomposition of this compound.

-

Once the solvent is completely removed, reweigh the flask containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

-

Calculate the solubility in terms of g/100 mL or mol/L.

Principle: This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent does not interfere. A calibration curve must first be established.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Take a precise volume of the clear, filtered saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

Principle: HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. A suitable chromatographic method must be developed.

Procedure:

-

Method Development: Develop an HPLC method with an appropriate column, mobile phase, and detector (e.g., UV detector set at a wavelength where this compound absorbs strongly) that can separate this compound from any impurities and the solvent peak.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodonaphthalene, a compound frequently utilized in organic synthesis and pharmaceutical research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and its toxicity to aquatic life.

GHS Hazard Classification:

-

Skin Irritation: Category 2[1]

-

Serious Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

-

Hazardous to the Aquatic Environment, Long-Term Hazard: Category 2[1]

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇I | [1][3][4][5] |

| Molecular Weight | 254.07 g/mol | [1][3][4][5] |

| Appearance | White to Light yellow to Light orange powder to crystal; Off-white to pink Solid | [4][6][7] |

| Melting Point | 52-56 °C | [4][7][8] |

| Boiling Point | ~320 °C (rough estimate) | [4][7][8] |

| Density | ~1.744 g/cm³ (rough estimate) | [3][7][8] |

| CAS Number | 612-55-5 | [5][6][9] |

Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes by wearing appropriate personal protective equipment (see Section 5).

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.

-

The storage class for this chemical is 11: Combustible Solids.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

References

- 1. This compound | C10H7I | CID 136412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. echemi.com [echemi.com]

- 4. 612-55-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 612-55-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound CAS#: 612-55-5 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

The Versatility of 2-Iodonaphthalene in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Iodonaphthalene, a readily available and versatile building block, has emerged as a cornerstone in contemporary organic synthesis. Its unique electronic and steric properties, conferred by the naphthalene core and the reactive iodine substituent, make it an invaluable precursor for a diverse array of complex organic molecules. This technical guide provides an in-depth exploration of the key applications of this compound, with a focus on its utility in cross-coupling reactions, the synthesis of bioactive molecules, and the development of advanced materials. Detailed experimental protocols, quantitative data, and logical workflows are presented to empower researchers in harnessing the full potential of this remarkable reagent.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for milder reaction conditions compared to other aryl halides, often leading to higher yields and greater functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. This compound readily couples with a variety of arylboronic acids to afford 2-arylnaphthalenes.

Workflow for Suzuki-Miyaura Coupling:

Caption: A typical workflow for the Suzuki-Miyaura coupling of this compound.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 (1.4) | K2CO3 | DMF | Reflux | 1.5 | 92 | [1] |

| 4-Methoxyphenylboronic acid | Pd/C (1.4) | K2CO3 | DMF | Reflux (MW) | 1.5 | 92 | [1] |

| 2-Methylphenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 100 | 18 | 85 | [2] |

Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)naphthalene [1]

To a microwave vial is added 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), 10 wt.% Pd/C (15 mg, 1.4 mol% of Pd), and K2CO3 (2.0 mmol). Dimethylformamide (DMF, 8 mL) is added, and the vial is sealed. The reaction mixture is refluxed under air in an adapted domestic microwave oven for 90 minutes. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(4-methoxyphenyl)naphthalene.

Heck Reaction

The Heck reaction provides a direct method for the alkenylation of aryl halides. This compound reacts with a range of alkenes, typically electron-deficient ones like acrylates and styrenes, to produce 2-vinylnaphthalene derivatives.

Workflow for Heck Reaction:

Caption: A generalized workflow for the Heck reaction of this compound.

| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)2 (1) | Et3N | DMF | 100 | 4 | 95 | [3] |

| Ethyl acrylate | Pd(OAc)2 (1) | Et3N | DMF | 100 | 4 | 98 | [4] |

| n-Butyl acrylate | Pd(OAc)2 (2) | Et3N | DMF | 100 | 4-6 | ~90 (analogous) | [5] |

Detailed Experimental Protocol: Synthesis of (E)-ethyl 3-(naphthalen-2-yl)acrylate [4]

In a round-bottom flask, this compound (1.0 mmol), ethyl acrylate (1.2 mmol), Pd(OAc)2 (0.01 mmol, 1 mol%), and triethylamine (1.5 mmol) are dissolved in DMF (5 mL). The flask is purged with nitrogen and heated to 100 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to give the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the naphthalene core to an alkyne moiety. This reaction is instrumental in synthesizing conjugated systems for materials science and as precursors for more complex molecules.

Workflow for Sonogashira Coupling:

Caption: A standard workflow for the Sonogashira coupling of this compound.

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh3)2Cl2 (2.5) | CuI (5) | Et3N | THF | RT | 96 | [6] |

| Trimethylsilylacetylene | Pd(PPh3)2Cl2 (3) | CuI (3) | Et3N | THF | RT | 95 | [7] |

| 1-Octyne | Pd(PPh3)4 (5) | CuI (10) | Et3N | THF | 60 | 85 | [8] |

Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)naphthalene [6]

A solution of this compound (0.5 mmol) and phenylacetylene (0.75 mmol) in THF (0.8 mL) is treated with Pd(PPh3)2Cl2 (1.8 mg, 0.025 mmol) and CuI (0.5 mg, 0.0025 mmol). Triethylamine (0.2 mL) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (hexane) to afford the product as a white solid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-arylated compounds. This compound can be coupled with a wide range of primary and secondary amines to produce 2-aminonaphthalene derivatives, which are important intermediates in medicinal chemistry and materials science.

Workflow for Buchwald-Hartwig Amination:

Caption: A typical workflow for the Buchwald-Hartwig amination of this compound.

| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Pd2(dba)3 (1) | XPhos (3) | NaOtBu | Toluene | 100 | 95 (analogous) | [9] |

| Morpholine | Pd(OAc)2 (1) | BINAP (1.5) | Cs2CO3 | Toluene | 100 | 98 (analogous) | [9] |

| 2-Tosylaniline | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | Dioxane | 100 | 90 (analogous) | [9] |

Detailed Experimental Protocol: Synthesis of N-phenylnaphthalen-2-amine [9][10]

A Schlenk tube is charged with Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), aniline (1.2 mmol), and toluene (2 mL) are added. The tube is sealed and heated at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with ether, filtered through Celite, and concentrated. The crude product is purified by flash chromatography to yield N-phenylnaphthalen-2-amine.

Stille Coupling

The Stille coupling offers another effective route for C-C bond formation, utilizing organostannanes as coupling partners. This compound can be coupled with various vinyl-, aryl-, or alkynylstannanes.

Workflow for Stille Coupling:

Caption: A generalized workflow for the Stille coupling of this compound.

| Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tributyl(vinyl)tin | Pd(PPh3)4 (2) | Toluene | 100 | 16 | 85 (analogous) |[11] | | Tributyl(phenyl)tin | Pd2(dba)3 (1) / P(2-furyl)3 (4) | THF | 50 | 3 | 98 (analogous) |[12] | | Tributyl(phenylethynyl)tin | PdCl2(PPh3)2 (2) | Toluene | 80 | 24 | 90 (analogous) |[11] |

Detailed Experimental Protocol: Synthesis of 2-Vinylnaphthalene [11]

To a solution of this compound (1.0 mmol) in dry toluene (5 mL) is added tributyl(vinyl)tin (1.1 mmol) and Pd(PPh3)4 (0.02 mmol, 2 mol%). The mixture is degassed and heated to 100 °C under an argon atmosphere for 16 hours. After cooling, the reaction is quenched with a saturated aqueous KF solution and stirred for 30 minutes. The mixture is filtered through Celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to give 2-vinylnaphthalene.

Applications in Medicinal Chemistry: Targeting VEGFR-2 in Cancer Therapy

The naphthalene scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise as potent enzyme inhibitors. A notable example is in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[13][14][15][16][17]

VEGFR-2 Signaling Pathway and Inhibition

VEGF-A, a potent signaling protein, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][14][18] This activation triggers downstream signaling cascades, primarily the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[12][19][20][21][22] These pathways promote endothelial cell proliferation, migration, survival, and permeability, all of which are essential for angiogenesis.[13][15][18]

Small molecule inhibitors derived from naphthalene-based scaffolds can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[13][14][15][16] This blockade of VEGFR-2 signaling leads to an anti-angiogenic effect, thereby inhibiting tumor growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by a naphthalene-based inhibitor.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the naphthalene core, combined with its inherent photophysical properties, makes this compound an attractive starting material for the synthesis of organic electronic materials. Naphthyl-substituted compounds are frequently employed as hole-transporting materials (HTMs) or as ligands in emissive iridium(III) complexes for organic light-emitting diodes (OLEDs).[6][10][23][24][25]

Naphthyl-Substituted Materials in OLEDs

The introduction of the 2-naphthyl group can enhance the thermal and morphological stability of organic materials, which is crucial for the longevity of OLED devices.[10] Furthermore, the electronic properties of the naphthalene moiety can be tuned to optimize charge injection and transport, leading to improved device efficiency and brightness. For example, 2-naphthyl-substituted siloles have been synthesized and used as efficient emitters in non-doped OLEDs.[26]

Device Performance of a 2-Naphthyl-Substituted Silole Emitter: [26]

| Material | Max. Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |

| D-2-NpTPS | 10.5 | 7.3 | 3.2 |

Workflow for OLED Fabrication:

Caption: A simplified workflow for the fabrication of an organic light-emitting diode.

This compound is a powerful and versatile reagent in organic chemistry with wide-ranging applications. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a vast number of complex organic structures. In medicinal chemistry, the naphthalene scaffold serves as a valuable template for the design of potent enzyme inhibitors, such as those targeting VEGFR-2 for anticancer therapies. Furthermore, in materials science, this compound is a key precursor for novel organic electronic materials with applications in OLEDs. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers, enabling them to leverage the full synthetic potential of this compound in their scientific endeavors.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Iodonaphthalene in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The resulting biaryl structures are prevalent in a vast array of medicinally important compounds.

2-Iodonaphthalene is a valuable building block in the synthesis of a diverse range of 2-arylnaphthalene derivatives. Due to the high reactivity of the carbon-iodine bond, this compound readily participates in palladium-catalyzed cross-coupling reactions under relatively mild conditions. The resulting 2-arylnaphthalene scaffold is a key structural motif in numerous compounds of interest in drug discovery and materials science. The ability to introduce a wide variety of aryl and heteroaryl substituents at the 2-position of the naphthalene core allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki cross-coupling of this compound with various arylboronic acids. The information is intended to serve as a practical guide for researchers in synthetic chemistry and drug development.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki cross-coupling of 2-halonaphthalenes with arylboronic acids. While specific data for this compound is often embedded within broader studies, the conditions presented for 2-bromonaphthalene are highly relevant and adaptable, with the understanding that this compound will generally react faster and under milder conditions.

Table 1: Suzuki-Miyaura Cross-Coupling of 2-Bromonaphthalene with Phenylboronic Acid

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd/C (5) | NaOH (1.5) | THF/H₂O (1:1) | Reflux | 6 | >95 |

| 2 | Pd/C (5) | NaOH (1.5) | CPME/H₂O (1:1) | 76 | 21 | ~55 |

| 3 | Pd/C (5) | CsOH (1.5) | CPME/H₂O (1:1) | 76 | 21 | ~60 |

Data adapted from a study on the impact of solvents on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.[1]

Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid using an Ortho-palladated Complex

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 0.1 | K₂CO₃ (1) | Methanol | 65 | 1 | 95 |

| 2 | 4-Bromobenzonitrile | 0.1 | K₂CO₃ (1) | Methanol | 65 | 0.5 | 98 |

| 3 | 2-Bromonaphthalene | 0.1 | K₂CO₃ (1) | Methanol | 65 | 1.5 | 92 |

Data adapted from a study using an ortho-palladated complex of 2-methoxyphenethylamine as a catalyst.[2]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using a Palladium on Carbon (Pd/C) Catalyst

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium on Carbon (10 wt. %, 5 mol%)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

-

Solvent (e.g., Tetrahydrofuran (THF)/Water (1:1) or Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add the palladium on carbon catalyst (5 mol%) to the flask under a positive flow of the inert gas.

-

Add the degassed solvent system (e.g., THF/H₂O 1:1) to the reaction flask via a syringe.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-arylnaphthalene.

Protocol 2: General Procedure using a Homogeneous Palladium Catalyst

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd(II) precatalyst with a suitable phosphine ligand, 1-5 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄), 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF/Water)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

In a Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction```dot

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R1-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; R2BOH2 [label="R2-B(OH)2 + Base", shape=plaintext, fontcolor="#202124"]; R1PdR2 [label="R1-Pd(II)Ln-R2", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R1-R2", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; R1X [label="R1-X\n(this compound)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; R1X -> OxAdd [dir=none]; OxAdd -> PdII; PdII -> Transmetal; R2BOH2 -> Transmetal [dir=none]; Transmetal -> R1PdR2; R1PdR2 -> RedElim; RedElim -> Product [style=dashed]; RedElim -> Pd0;

// Invisible nodes and edges for layout {rank=same; OxAdd; R1X;} {rank=same; Transmetal; R2BOH2;} }

Caption: Role of Suzuki coupling in a drug discovery workflow for SAR studies.

References

Application Notes and Protocols for the Heck Reaction of 2-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and specific protocols for the Heck reaction utilizing 2-iodonaphthalene. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes, offering a versatile method for the synthesis of substituted alkenes.[1][2] This technique is invaluable for the preparation of key intermediates in pharmaceutical and materials science research.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. A final β-hydride elimination step releases the substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by a base, which removes the hydride and the halide from the palladium complex.[1]

Experimental Protocols & Data

The following sections detail protocols for the Heck reaction of this compound with various alkenes, including acrylates and styrene. The reaction conditions can be adapted based on the specific substrate and desired outcome. The data presented is a compilation from analogous reactions with aryl iodides and bromides, providing a strong predictive framework for reactions with this compound.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is adapted from a general procedure for the Heck coupling of aryl iodides with acrylates.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).

-

Add N,N-dimethylformamide (5 mL).

-

To the solution, add n-butyl acrylate (1.2 mmol, 1.2 eq) and triethylamine (1.5 mmol, 1.5 eq).

-

Finally, add palladium(II) acetate (0.02 mmol, 2 mol%).

-

The reaction mixture is heated to 100 °C and stirred.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate, 20 mL).

-

The organic layer is washed sequentially with water (3 x 15 mL) and brine (15 mL).

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (E)-butyl 3-(naphthalen-2-yl)acrylate.

Protocol 2: Heck Reaction of 2-Bromonaphthalene with Ethyl Crotonate (Reference Protocol)

This protocol provides a concrete example of a Heck reaction with a naphthalene derivative, offering insights into reaction conditions.

Materials:

-

2-Bromonaphthalene

-

Ethyl crotonate

-

Palladium EnCat® 40 (supported catalyst)

-

Sodium acetate (NaOAc)

-

Tetrabutylammonium chloride (TBAC)

-

Ethanol (EtOH)

Procedure:

-

In a microwave vial, combine 2-bromonaphthalene (0.5 mmol, 1.0 eq), ethyl crotonate (0.9 mmol, 1.8 eq), sodium acetate (0.65 mmol, 1.3 eq), and tetrabutylammonium chloride (0.75 mmol, 1.5 eq).

-

Add the supported palladium catalyst, Pd EnCat® 40 (0.005 mmol, 1 mol%).

-

Add ethanol (2.5 mL) as the solvent.

-

The reaction mixture is heated to 120 °C using microwave irradiation (200 W) for 20 minutes.

-

After cooling, the reaction mixture is filtered to remove the supported catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a 5% aqueous solution of Na₂S₂O₅ and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography (eluent: hexane/ethyl acetate 95:5) to afford ethyl (E)-3-(naphthalen-2-yl)but-2-enoate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Heck reactions of aryl halides with various alkenes. These serve as a guide for optimizing the reaction with this compound.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | n-Butyl Acrylate | PdCl₂(dppc)⁺PF₆⁻ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 |

| 2 | Iodobenzene | Methyl Acrylate | Pd(PPh₃)₄ | Et₃N | DMF | 85 | 0.5 | 79 |

| 3 | Iodobenzene | Styrene | Pd/C | Et₃N | NMP | 130 | 4 | 95 |

| 4 | 2-Bromonaphthalene | Ethyl Crotonate | Pd EnCat® 40 (1) | NaOAc | EtOH | 120 (MW) | 0.33 | 51 |

| 5 | 2-Bromo-6-methoxynaphthalene | Ethylene | Pd(OAc)₂/dppp | Et₃N | DMF/H₂O | 100 | - | High |

dppc = 1,1'-bis(diphenylphosphino)cobaltocene; [bmim][PF₆] = 1-butyl-3-methylimidazolium hexafluorophosphate; NMP = N-Methyl-2-pyrrolidone; dppp = 1,3-Bis(diphenylphosphino)propane; MW = Microwave irradiation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Heck reaction.

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle

The diagram below outlines the catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodonaphthalene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes